Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the bromination and chlorination of benzo[b]thiophene derivatives followed by esterification. For instance, starting with benzo[b]thiophene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride. The resulting 3-bromo-6-chlorobenzo[b]thiophene can then be esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes followed by esterification. The use of continuous flow reactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol can be used to replace the bromine or chlorine substituents.
Oxidation: Hydrogen peroxide in acetic acid can oxidize the thiophene ring.
Reduction: Lithium aluminum hydride in dry ether can reduce the ester group to an alcohol.
Major Products
Substitution: Products include derivatives with different substituents replacing bromine or chlorine.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibition and receptor modulation
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in kinase inhibition, the compound can bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby inhibiting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate
- Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C10H6BrClO2S |
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Molecular Weight |
305.58 g/mol |
IUPAC Name |
methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |
InChI Key |
DSPFSKQLNRBWJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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